

Technical Support Center: Understanding Potential Off-Target Effects of **ML162**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML162**

Cat. No.: **B162735**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **ML162**, a compound widely used to induce ferroptosis. Recent evidence has fundamentally shifted our understanding of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Is **ML162** a specific inhibitor of Glutathione Peroxidase 4 (GPX4)?

A1: While initially characterized as a GPX4 inhibitor, recent studies have shown that **ML162** and the related compound RSL3 do not directly inhibit recombinant GPX4 in biochemical assays.^{[1][2]} Instead, they are potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).^{[1][2]} Therefore, attributing all cellular effects of **ML162** solely to GPX4 inhibition is likely inaccurate.

Q2: What is the primary off-target of **ML162**?

A2: The primary and most well-characterized off-target of **ML162** is Thioredoxin Reductase 1 (TXNRD1).^{[1][2]} **ML162**'s inhibitory effect on TXNRD1 has been demonstrated in both biochemical and cellular assays.^[2]

Q3: Are there other potential off-targets of **ML162**?

A3: Yes, as a chloroacetamide-containing compound, **ML162** is a reactive electrophile with the potential for low proteome-wide selectivity and multiple off-target interactions.^[3] Proteomic studies have suggested that **ML162** can covalently bind to numerous cellular proteins.^[3] For instance, some studies have identified highly abundant proteins like tubulins as potential off-targets.^[4]

Q4: Why is the cell death induced by **ML162** not always fully rescued by ferrostatin-1?

A4: The incomplete rescue of **ML162**-induced cell death by the ferroptosis inhibitor ferrostatin-1 is likely due to its off-target effects.^[4] Inhibition of other crucial cellular targets, such as TXNRD1, can trigger cell death pathways that are independent of or parallel to classical ferroptosis, and thus not fully reversible by ferrostatin-1 alone.

Q5: How does the off-target profile of **ML162** compare to other ferroptosis inducers like ML210?

A5: **ML162**, a chloroacetamide-based inhibitor, exhibits broader off-target effects compared to ML210, which has a nitroisoxazole warhead. Proteome reactivity profiling has shown that **ML162** engages in a larger number of covalent interactions with cellular proteins than ML210, indicating lower selectivity.^[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Incomplete rescue of cell death with ferrostatin-1.	The observed cell death may not be solely due to ferroptosis. ML162's off-target inhibition of proteins like TXNRD1 could be inducing other cell death pathways.	<ul style="list-style-type: none">- Use additional inhibitors to dissect the cell death mechanism (e.g., apoptosis or necroptosis inhibitors).-- Validate findings with genetic approaches, such as siRNA-mediated knockdown of GPX4 and TXNRD1, to confirm the involvement of each target.-- Consider using a more selective GPX4 inhibitor, such as ML210, as a control.
Discrepancy between cellular and biochemical assay results.	ML162 may not directly inhibit purified GPX4 in biochemical assays, while showing potent effects in cellular assays. This is consistent with its primary off-target being TXNRD1 within the cellular environment.	<ul style="list-style-type: none">- Perform direct enzymatic assays with recombinant TXNRD1 to confirm its inhibition by ML162.- Utilize cellular thermal shift assays (CETSA) to verify target engagement of both GPX4 and TXNRD1 in intact cells.
Unexpected changes in cellular redox state.	Inhibition of TXNRD1 by ML162 can significantly impact the thioredoxin system, a major cellular antioxidant pathway, leading to broader redox imbalances than would be expected from GPX4 inhibition alone.	<ul style="list-style-type: none">- Measure the activity of the thioredoxin system directly using probes like RX1.^[5] -- Assess overall cellular redox state using probes for reactive oxygen species (ROS) and glutathione levels.
Variability in experimental results.	The high reactivity of the chloroacetamide warhead in ML162 can lead to interactions with various cellular components, potentially causing batch-to-batch or	<ul style="list-style-type: none">- Ensure consistent experimental conditions (e.g., cell density, incubation time, compound concentration).-- Use freshly prepared ML162 solutions for each experiment.-

experiment-to-experiment variability. Include positive and negative controls in all assays.

Quantitative Data on ML162 Off-Target Effects

While a comprehensive quantitative profile of all **ML162** off-targets is still an active area of research, the following table summarizes key findings regarding its interaction with TXNRD1.

Target	Compound	Assay Type	Metric	Value	Reference
TXNRD1	RSL3 & ML162	nanoDSF	Thermal Shift (ΔT_m)	+2.0°C & +2.3°C (at 100 μ M)	[1]
GPX1	Auranofin	Enzymatic Assay	IC50	4.7 μ M	[1]
TXNRD1	Auranofin	Enzymatic Assay	IC50	~19.0 μ M	[1]

Note: Direct IC50 values for **ML162** against TXNRD1 are not consistently reported in the reviewed literature, but thermal shift assays confirm direct binding and inhibition.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

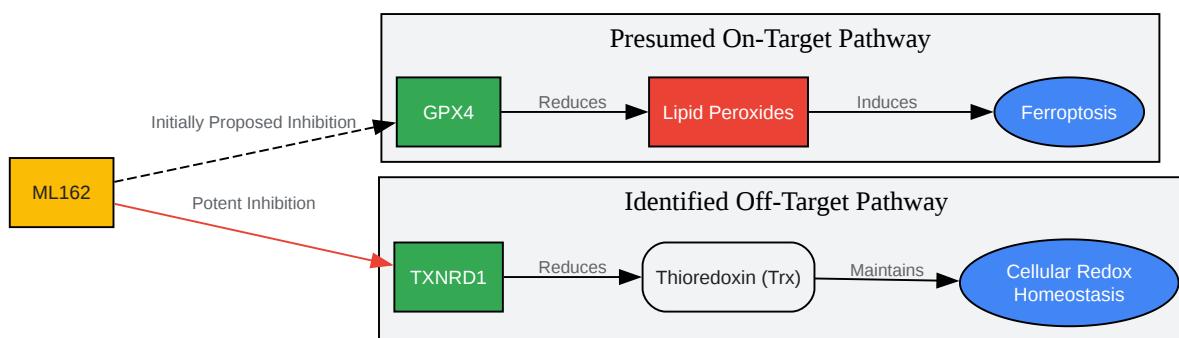
This protocol allows for the assessment of **ML162**'s binding to its potential targets (e.g., GPX4 and TXNRD1) in intact cells.

- **Cell Treatment:** Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of **ML162** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- **Heat Shock:** After treatment, wash the cells with PBS and resuspend them. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of the target proteins (GPX4, TXNRD1) in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of **ML162** indicates target engagement.[6][7][8][9]

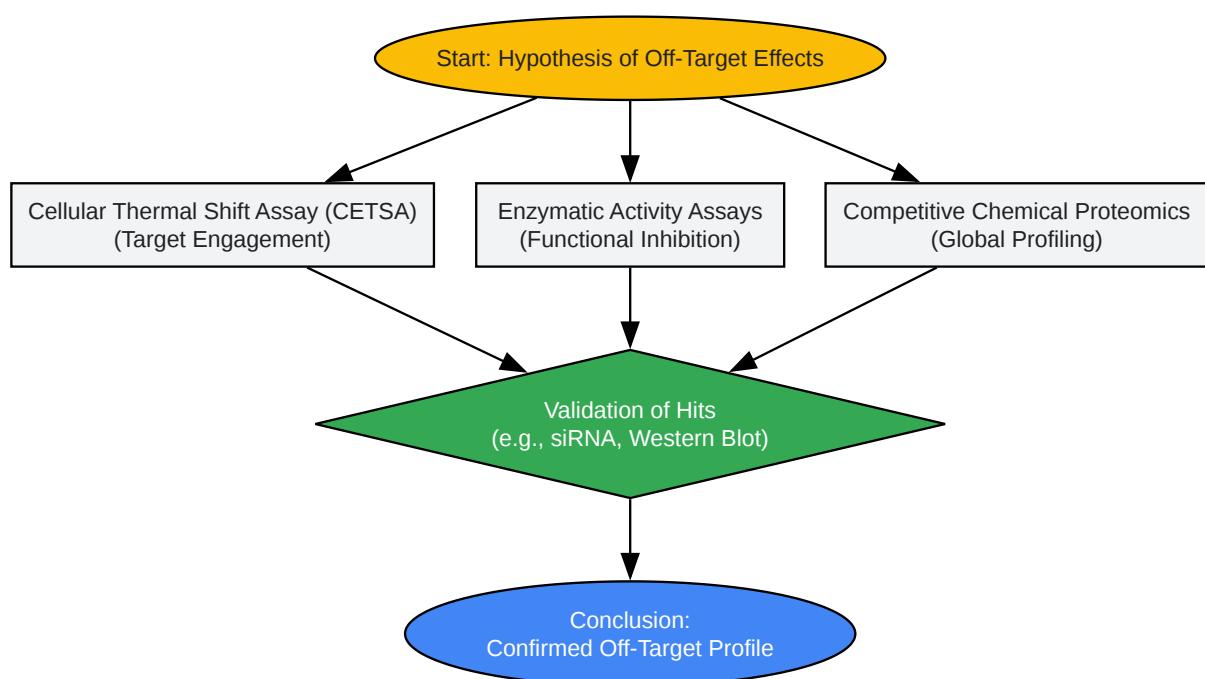
2. TXNRD1 Activity Assay in Cell Lysates

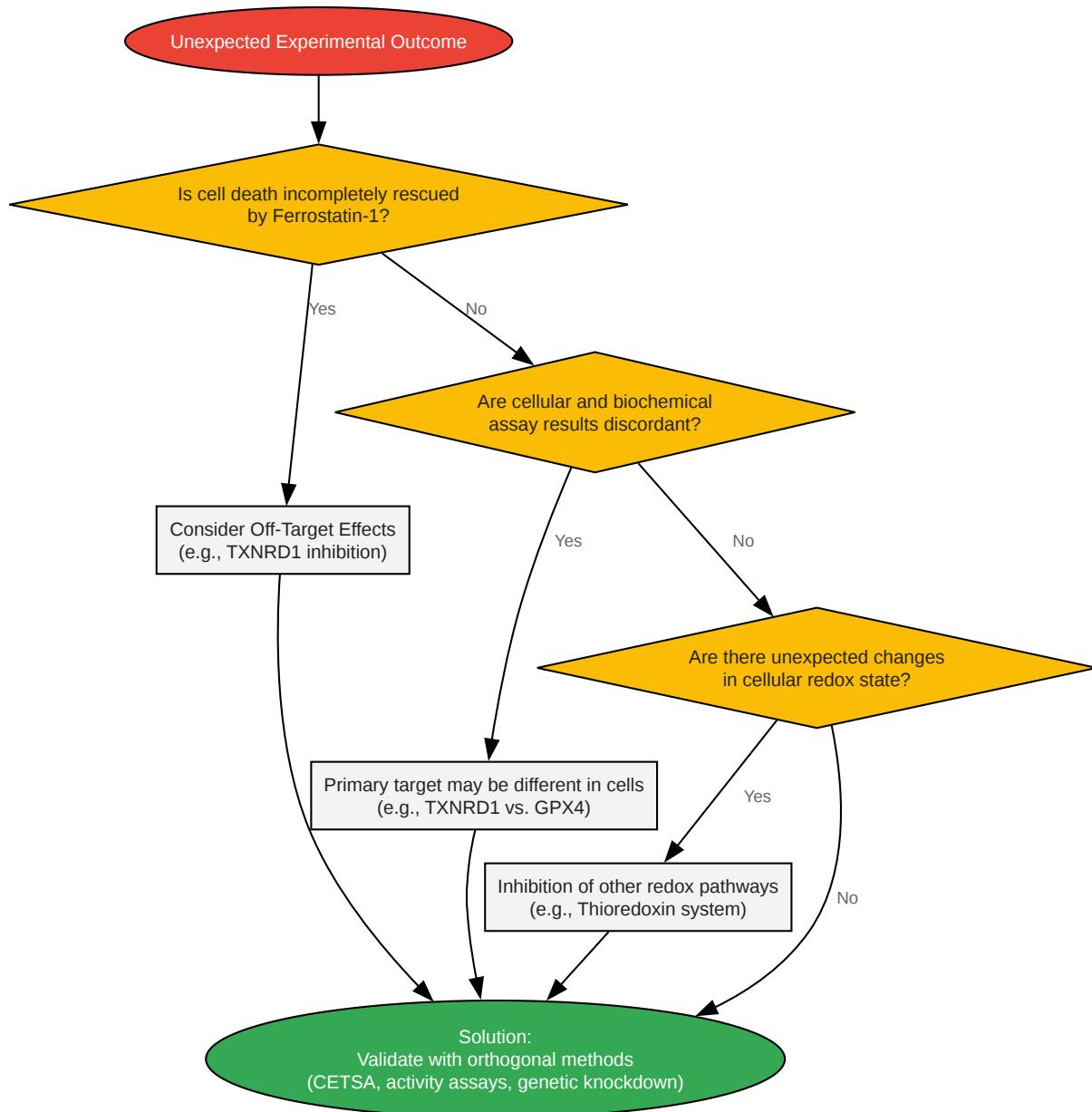
This assay measures the enzymatic activity of TXNRD1 in cells treated with **ML162**.


- Cell Treatment and Lysis: Treat cells with **ML162** or vehicle as described above. After treatment, wash the cells and lyse them in a suitable buffer.
- Activity Measurement: The activity of TXNRD1 can be measured using various methods, including the insulin reduction assay or specific fluorescent probes like RX1.[5][10]
 - Insulin Reduction Assay: This assay measures the reduction of insulin by thioredoxin, which is in turn reduced by TXNRD1. The reduction of insulin leads to its precipitation, which can be quantified by measuring the turbidity of the solution.
 - RX1 Probe Assay: The RX1 probe is a selective substrate for TXNRD1.[5] Upon reduction by TXNRD1, the probe releases a fluorescent reporter, and the increase in fluorescence is proportional to TXNRD1 activity.
- Data Analysis: Compare the TXNRD1 activity in **ML162**-treated cells to that in vehicle-treated cells to determine the extent of inhibition.

3. Competitive Chemical Proteomics for Off-Target Profiling

This advanced technique can identify a broader range of **ML162**'s cellular targets.


- Probe Synthesis: Synthesize a chemical probe version of **ML162** that contains a "clickable" tag, such as an alkyne or azide group.
- Cell Treatment and Lysis: Treat cells with the **ML162** probe. For competitive profiling, pre-incubate cells with an excess of untagged **ML162** before adding the probe.
- Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
- Protein Enrichment and Identification: Use streptavidin beads to enrich the biotin-tagged proteins. Elute the bound proteins and identify them using mass spectrometry.
- Data Analysis: Proteins that are pulled down by the probe but not in the presence of excess untagged **ML162** are considered potential off-targets.[\[4\]](#)[\[11\]](#)


Visualizations

[Click to download full resolution via product page](#)

Caption: Updated mechanism of action for **ML162**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Understanding Potential Off-Target Effects of ML162]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162735#potential-off-target-effects-of-ml162-in-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com